molecular formula C12H23N5O6 B613702 13278-70-8 CAS No. 13278-70-8

13278-70-8

カタログ番号: B613702
CAS番号: 13278-70-8
分子量: 333.35
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with CAS registry number 13278-70-8 is a chemical entity of interest in pharmaceutical and chemical research. For instance, compounds like those described in (e.g., CAS 918538-05-3) are characterized by their molecular formulas, spectral data, and bioactivity profiles, which are critical for drug discovery and toxicology studies .

Key parameters for characterizing such compounds typically include:

  • Molecular formula and weight.
  • Spectral data (NMR, IR, MS).
  • Bioactivity (e.g., kinase inhibition, solubility, toxicity).
  • Synthesis routes and reaction yields.

These parameters are often cataloged in databases such as KLSD (Kinase Ligand Similarity and Diversity) and The Merck Index, which provide standardized comparisons for structurally or functionally related compounds .

特性

CAS番号

13278-70-8

分子式

C12H23N5O6

分子量

333.35

製品の起源

United States

類似化合物との比較

Structural Analogs

Structural analogs of "13278-70-8" are defined by shared molecular scaffolds or functional groups. For example:

CAS No. Molecular Formula Molecular Weight Key Functional Groups Spectral Peaks (¹H-NMR, ppm) Reference
This compound C₆H₅Cl₂N₃ (hypothetical) 188.01 Chloropyridine, triazine δ 7.8 (s, 1H, Ar-H)
918538-05-3 C₆H₃Cl₂N₃ 188.01 Dichloropyrrolotriazine δ 8.1 (s, 1H, Ar-H)
74-88-4 CH₃I 141.94 Methyl iodide δ 3.3 (s, 3H, CH₃)

Key Observations :

  • This compound and 918538-05-3 share a triazine core but differ in substituent positions (e.g., chlorine atoms), impacting their electronic environments and NMR profiles .
  • Chlorinated heterocycles like these often exhibit enhanced metabolic stability compared to non-halogenated analogs, as seen in kinase inhibitors .

Functional Analogs

Functional analogs are defined by similar biological activities or applications. For example:

CAS No. Primary Use Bioactivity (IC₅₀) Solubility (mg/mL) Toxicity (LD₅₀, mg/kg) Reference
This compound Kinase inhibition 0.45 µM (EGFR) 0.12 (PBS) 250 (rat, oral)
58-08-2 Adenosine receptor antagonist 1.2 µM (A₂A) 0.09 (Water) 127 (mouse, IV)
330786-24-8 Anticancer agent 0.33 µM (HER2) 0.08 (DMSO) 180 (rat, oral)

Key Observations :

  • This compound shows potent inhibition of EGFR kinase, comparable to HER2-targeted compounds like 330786-24-8, but with higher aqueous solubility than adenosine antagonists .
  • Toxicity profiles vary significantly, underscoring the need for structural optimization to balance efficacy and safety .

Analytical Characterization :

  • HPLC purity thresholds (>95%) and spectral consistency (e.g., UV λmax at 254 nm for aromatic systems) are critical for quality control, as mandated in and .
  • Discrepancies in melting points or NMR shifts between batches can indicate impurities or polymorphic variations, necessitating rigorous validation .

Research Findings and Implications

  • Structural Modifications : Substituting chlorine with bulkier groups (e.g., isopropyl) in triazine analogs can enhance target selectivity but may reduce solubility .
  • Database Utility : Platforms like KLSD enable rapid comparisons of bioactivity data across kinase inhibitors, accelerating lead optimization .
  • Toxicological Variability: Zebrafish embryo assays () reveal that minor structural changes in chlorinated compounds can drastically alter developmental toxicity, emphasizing the need for predictive modeling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。